N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole carbohydrazide derivatives, which are characterized by a pyrazole core substituted with a carbohydrazide moiety and aromatic groups. Its structure includes a 3-ethoxy-4-hydroxyphenyl hydrazone group and a 4-propoxyphenyl substituent, conferring unique electronic and steric properties.
The E-configuration of the hydrazone group is critical for molecular planarity and intermolecular interactions, as confirmed by X-ray crystallography in related compounds . Computational studies (e.g., density functional theory, DFT) on analogous pyrazole derivatives have highlighted the role of substituents in modulating HOMO-LUMO gaps and charge distribution .
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-3-11-30-17-8-6-16(7-9-17)18-13-19(25-24-18)22(28)26-23-14-15-5-10-20(27)21(12-15)29-4-2/h5-10,12-14,27H,3-4,11H2,1-2H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
XKQUUOJUGSFPRC-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethoxy and propoxy groups on the phenyl rings.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with an aldehyde to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity has been evaluated using various assays, including the DPPH radical scavenging assay, where it demonstrated comparable efficacy to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| Superoxide Scavenging | 30 |
| Nitric Oxide Scavenging | 28 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been investigated for its anti-inflammatory effects. Experimental models have shown a reduction in inflammatory markers, suggesting its potential use in treating inflammatory conditions.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its antioxidant and anti-inflammatory properties, it may be explored as an adjunct treatment in cancer therapy.
- Antibacterial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antimicrobial drugs.
- Neuroprotective Agents : The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies and Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For example, modifications to the hydrophobic or hydrophilic nature of the compound have shown improved efficacy in biological assays.
Notable Research Findings
- A study published in Molecules highlighted the synthesis of novel pyrazole derivatives and their evaluation for antioxidant activity, with promising results indicating enhanced potency compared to existing standards .
- Another investigation into the antimicrobial properties found that certain derivatives exhibited increased inhibition zones against resistant bacterial strains .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to altered cellular functions. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogous derivatives in its substituent patterns (Table 1). Key comparisons include:
Table 1: Structural Comparison of Pyrazole Carbohyrazide Derivatives
Computational and Spectroscopic Insights
- DFT Studies : The target compound’s HOMO-LUMO gap (3.9 eV) is narrower than methoxy-substituted derivatives (4.2 eV), suggesting higher reactivity in electron-transfer processes .
- Vibrational Spectroscopy : The hydroxyl (-OH) stretch in the target compound appears at 3250 cm⁻¹, absent in methoxy analogues, confirming its hydrogen-bonding capacity .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, supported by relevant data and case studies.
Structural Characteristics
Molecular Formula : C17H20N4O4
Molecular Weight : 344.37 g/mol
SMILES Notation : CCOC1=C(C=CC(=C1)/C=N/N=C(N)C(=O)N)O
The compound features a pyrazole ring, which is known for its diverse biological properties, and includes functional groups such as ethoxy and propoxy phenyl moieties that enhance its reactivity and potential interactions with biological targets.
Biological Activity Overview
Numerous studies have investigated the biological activities of compounds related to pyrazoles, particularly focusing on their antimicrobial , anti-inflammatory , anticancer , and antioxidant properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organisms |
|---|---|---|
| Pyrazole Derivative A | Antibacterial | E. coli, S. aureus |
| Pyrazole Derivative B | Antifungal | Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that similar compounds can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound 1 | 70% | 15 |
| Compound 2 | 65% | 20 |
Anticancer Activity
Several studies have reported the anticancer effects of pyrazole derivatives through mechanisms such as inducing apoptosis and inhibiting tumor growth. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | Compound A | 12 |
| HeLa (Cervical Cancer) | Compound B | 10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against S. aureus. The compound's structure was optimized to improve binding affinity to bacterial targets.
- Case Study on Anti-inflammatory Properties : Research involving the evaluation of various pyrazole derivatives indicated that those with hydroxyl substitutions exhibited enhanced anti-inflammatory effects, correlating with increased inhibition of COX-2 enzyme activity.
- Case Study on Anticancer Mechanisms : Investigations into the mechanism of action revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through the mitochondrial pathway, showcasing their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
